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Executive Summary

Sophocarpine, a quinolizidine alkaloid extracted from plants of the Sophora genus, has
demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-
cancer, and antiviral effects. This has led to growing interest in its therapeutic potential. This
technical guide provides a comprehensive overview of the preclinical toxicological profile of
sophocarpine monohydrate, summarizing available data on its acute, developmental, and
mechanistic toxicity. While significant research has been conducted, notable data gaps remain,
particularly concerning sub-chronic and chronic toxicity, genotoxicity, reproductive toxicity in
mammals, and carcinogenicity. This document aims to consolidate existing knowledge, detail
experimental methodologies for key toxicological assessments, and identify areas requiring
further investigation to support the clinical development of sophocarpine monohydrate.

Acute Toxicity

Acute toxicity studies are fundamental in determining the potential for adverse effects following
a single high-dose exposure to a substance. For sophocarpine, these studies have primarily
focused on determining the median lethal dose (LD50) in various animal models.

Quantitative Data Summary
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Route of
Test Type Species Administratio  Parameter Value Reference
n
o ) Intraperitonea
Acute Toxicity  Mice ] LD50 115 mg/kg [1]
[(i.p.)
Acute Toxicity  Mice Oral LD50 >1,000 mg/kg  [2]
Development ]
Zebrafish Aqueous LC50 (96-120
al and ] ] 166 mg/L [3114]
o (Danio rerio) Exposure hpf)
Neurotoxicity
Development ]
Zebrafish Aqueous EC50 (96-
al and ] ) 87.1 mg/L [3114]
(Danio rerio) Exposure 120 hpf)

Neurotoxicity

LD50: Median Lethal Dose; LC50: Median Lethal Concentration; EC50: Median Effective
Concentration (for teratogenic effects); hpf: hours post-fertilization.

Experimental Protocols

Acute Oral Toxicity in Rodents (General Protocol based on OECD Guideline 423)

A standardized protocol for acute oral toxicity testing involves the administration of the test

substance to a group of fasted animals, typically rats or mice.

e Animals: Healthy, young adult rodents of a single strain are used.

e Housing: Animals are housed in standard conditions with controlled temperature, humidity,

and light-dark cycles.

o Dose Administration: Sophocarpine monohydrate, dissolved or suspended in a suitable

vehicle, is administered by oral gavage. A limit test at 2000 mg/kg is often initially performed.

» Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in

skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

o Necropsy: All animals are subjected to gross necropsy at the end of the observation period.
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Sub-chronic and Chronic Toxicity

Currently, there is a lack of publicly available data from dedicated sub-chronic (e.g., 90-day) or
chronic toxicity studies specifically for sophocarpine monohydrate in rodents. Such studies
are crucial for determining the No-Observed-Adverse-Effect-Level (NOAEL), identifying target
organs for toxicity, and assessing the potential for cumulative effects.

Studies on related alkaloids and extracts from Sophora flavescens may provide some insights.
For instance, a 13-week sub-chronic oral toxicity study of a flavonoid-rich extract of Sophora
flavescens in rats showed a NOAEL of greater than 1200 mg/kg.[5] However, this is not specific
to sophocarpine. Studies on matrine, a structurally similar alkaloid, have indicated the nervous
system and liver as potential target organs for toxicity.[6]

Experimental Protocols

90-Day Oral Toxicity Study in Rodents (General Protocol based on OECD Guideline 408)

This study is designed to characterize the toxicological profile of a substance following
repeated oral administration over a 90-day period.

Animals: Typically, Sprague-Dawley or Wistar rats are used.

o Dose Groups: At least three dose levels and a control group are included, with a sufficient
number of animals of each sex per group.

o Dose Administration: The test substance is administered daily via the diet, drinking water, or
oral gavage.

e Endpoints:

[¢]

Clinical Observations: Daily monitoring for signs of toxicity.

[e]

Body Weight and Food/Water Consumption: Measured weekly.

o

Hematology and Clinical Biochemistry: Assessed at termination.

[¢]

Organ Weights: Key organs are weighed at necropsy.
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o Histopathology: Microscopic examination of a comprehensive set of tissues is performed.

o NOAEL Determination: The highest dose level at which no adverse effects are observed is
determined.

Genotoxicity

There is a significant gap in the available literature regarding the genotoxicity of sophocarpine
monohydrate. Standard genotoxicity assays are required to assess the potential of a
substance to induce mutations or chromosomal damage.

While no specific studies on sophocarpine were identified, studies on the related alkaloid
matrine have raised some concerns about its genotoxic potential, though the data is not
conclusive and often derived from extracts rather than the pure compound.[7]

Experimental Protocols

Bacterial Reverse Mutation Test (Ames Test) (General Protocol based on OECD Guideline 471)
The Ames test is a widely used in vitro assay to detect the mutagenic potential of a chemical.

o Test System: Multiple strains of Salmonella typhimurium and Escherichia coli with pre-
existing mutations are used.

e Procedure: The bacterial strains are exposed to the test substance at various concentrations,
both with and without an exogenous metabolic activation system (S9 mix).

e Endpoint: The number of revertant colonies (bacteria that have regained their ability to grow
in the absence of a specific nutrient due to a reverse mutation) is counted. A significant,
dose-dependent increase in revertants indicates a mutagenic potential.

In Vivo Mammalian Erythrocyte Micronucleus Test (General Protocol based on OECD
Guideline 474)

This in vivo assay detects damage to chromosomes or the mitotic apparatus in erythroblasts.

e Animals: Typically mice or rats.
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e Procedure: Animals are treated with the test substance, usually on one or more occasions.
Bone marrow or peripheral blood is collected at appropriate time points.

o Endpoint: The frequency of micronucleated polychromatic erythrocytes (immature red blood
cells) is determined. A significant increase in micronucleated cells in treated animals
compared to controls indicates genotoxicity.[8][9][10]

Reproductive and Developmental Toxicity

A study in zebrafish embryos/larvae indicated that sophocarpine has teratogenic and lethal
effects, as well as neurotoxic potential, altering spontaneous movement and swimming
behavior.[3][4] However, there is a lack of data on reproductive and developmental toxicity in
mammalian models.

Experimental Protocols

Prenatal Developmental Toxicity Study (General Protocol based on OECD Guideline 414)

This study is designed to assess the potential adverse effects of a substance on the pregnant
female and the developing embryo and fetus.[11][12][13]

e Animals: Typically pregnant rats or rabbits.

o Dose Administration: The test substance is administered daily to pregnant females during the
period of major organogenesis.

e Endpoints:

o Maternal: Clinical signs, body weight, food consumption, and uterine contents are
examined.

o Fetal: Viability, body weight, and external, visceral, and skeletal malformations are
assessed.

Carcinogenicity

No long-term carcinogenicity studies for sophocarpine monohydrate were identified in the
publicly available literature. These studies are typically conducted over the lifetime of the

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://en.wikipedia.org/wiki/Micronucleus_test
https://www.scielo.br/j/gmb/a/BNF8bWnxGJ4CTD4QvfHhbdq/?format=pdf&lang=en
https://www.criver.com/products-services/safety-assessment/toxicology-services/genetic-toxicology/vivo-rodent-micronucleus-test
https://pmc.ncbi.nlm.nih.gov/articles/PMC6425122/
http://www.ask-force.org/web/OECD/OECD-Repeated-90day-on-Rodents-408-1998.pdf
https://ntp.niehs.nih.gov/sites/default/files/iccvam/suppdocs/feddocs/oecd/oecd_gl414.pdf
https://www.oecd.org/en/publications/test-no-414-prenatal-development-toxicity-study_9789264070820-en.html
https://catalog.labcorp.com/crop-chemical/oecd-414-prenatal-development-toxicity-study
https://www.benchchem.com/product/b15614845?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

animal model to assess the tumorigenic potential of a substance.

Mechanistic Toxicology: Signaling Pathways

Sophocarpine has been shown to modulate several key signaling pathways, which likely
contribute to both its therapeutic effects and its toxicological profile.

NF-kB Signaling Pathway

Sophocarpine has been demonstrated to inhibit the activation of the NF-kB pathway, a critical
regulator of inflammation.[2][14][15][16] This inhibition is often mediated by preventing the
phosphorylation and subsequent degradation of IkB, which in turn blocks the nuclear
translocation of the p65 subunit of NF-kB.
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Caption: Sophocarpine inhibits the NF-kB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade
involved in cellular responses to a variety of stimuli. Sophocarpine has been shown to
attenuate the phosphorylation of p38 MAPK and JNK, but not ERK1/2, in certain cell types,
thereby modulating inflammatory responses.[2][15][17]
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Caption: Sophocarpine modulates the MAPK signaling pathway.
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PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is critical for cell survival, proliferation, and
growth. Sophocarpine has been reported to inhibit this pathway in various cancer cell lines,

contributing to its anti-tumor effects.[2][18][19][20][21]
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Caption: Sophocarpine inhibits the PI3BK/AKT signaling pathway.
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Conclusion and Future Directions

The available preclinical data suggests that sophocarpine monohydrate has a relatively low
acute oral toxicity. However, there are significant data gaps in its toxicological profile that need
to be addressed to ensure its safe clinical development. The developmental and neurotoxicity
observed in zebrafish warrant further investigation in mammalian models.

Future research should prioritize:

e Sub-chronic and chronic toxicity studies in rodents to determine the NOAEL and identify
target organs.

e A comprehensive genotoxicity assessment, including an Ames test and an in vivo
micronucleus test.

e Reproductive and developmental toxicity studies in mammalian species to evaluate potential
risks to fertility and embryonic development.

o Carcinogenicity bioassays to assess long-term tumorigenic potential, especially if the
intended clinical use is for chronic conditions.

A thorough understanding of the toxicological profile of sophocarpine monohydrate is
essential for establishing a safe therapeutic window and for the successful translation of its
promising pharmacological activities into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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monohydrate-in-preclinical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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